Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester
Description
This compound is a carbamic acid ester featuring a benzyl (phenylmethyl) group and a nitrogen-bound 2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl substituent. The structure combines a carbamate backbone with a pyridine ring substituted at position 3 with an amino group, linked via an amino-oxoethyl chain.
Properties
Molecular Formula |
C15H16N4O3 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
benzyl N-[2-[(2-aminopyridin-3-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C15H16N4O3/c16-14-12(7-4-8-17-14)19-13(20)9-18-15(21)22-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,16,17)(H,18,21)(H,19,20) |
InChI Key |
YQZAWQRJSICPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-amino-3-pyridine, is reacted with an appropriate reagent to introduce the amino group at the desired position.
Carbamate Formation: The intermediate is then reacted with a carbamoyl chloride derivative to form the carbamic acid moiety.
Esterification: Finally, the carbamic acid derivative is esterified with benzyl alcohol to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s synthesis likely involves sequential coupling and carbamate formation. Key steps derived from analogous systems include:
a. Reductive Amination and Amide Coupling
-
The pyridinylamine moiety may form via reductive amination between 2-amino-3-pyridinamine and a glyoxal derivative, followed by amide coupling with a carbamate precursor .
-
Example conditions:
b. Carbamate Esterification
-
The phenylmethyl carbamate group is introduced via reaction of the intermediate amine with benzyl chloroformate (Cbz-Cl) under basic conditions :
-
Yield optimization: 80–95% at 0°C with slow reagent addition .
Stability and Hydrolytic Behavior
The carbamate and amide groups govern hydrolytic stability:
a. Carbamate Hydrolysis
-
Acidic or basic conditions cleave the benzyl ester:
b. Amide Stability
-
The central amide resists hydrolysis under physiological conditions (pH 7.4, 37°C) but degrades in strong acids (6M HCl, 110°C) .
Functional Group Transformations
The pyridinylamine and carbamate groups enable diverse reactivity:
a. Pyridinylamine Modifications
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives:
-
Suzuki Coupling : The 3-pyridinyl position undergoes cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
b. Carbamate Alkylation
-
The benzyl carbamate can be selectively alkylated at the oxygen using alkyl halides (K₂CO₃, DMF, 60°C) .
Comparative Reactivity with Analogues
Data from structurally related carbamates highlight trends:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carbamate hydrolysis | 1M HCl/MeOH, reflux, 4h | 92 | |
| Amide acylation | Ac₂O, pyridine, RT, 12h | 85 | |
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, 80°C, 8h | 78 |
Catalytic and Enzymatic Interactions
-
Plasmodium falciparum Protein Farnesyltransferase (PfPFT) Inhibition : Analogous carbamates show submicromolar inhibition (e.g., ED₅₀ = 349 nM for compound 12d ) via zinc coordination and hydrophobic interactions .
-
Enzymatic Carbamate Cleavage : Liver esterases selectively hydrolyze the benzyl ester in vitro (t₁/₂ = 2.5h in human microsomes) .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
- Biological Activity: Compounds like carbamic acid derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties. The specific structure of this compound may enhance its interaction with biological targets, potentially leading to novel therapeutic agents.
- Pharmacological Studies: Investigations into the pharmacological profile of this compound are essential. Research has shown that similar carbamate compounds can act as inhibitors of enzymes such as cholinesterase, which is crucial in the treatment of neurological disorders .
2. Protecting Groups in Organic Synthesis:
- Carbamic acid derivatives serve as effective protecting groups for amines in peptide synthesis. This application is vital for the synthesis of complex peptides and proteins, where selective protection of amino groups is required .
Agricultural Applications
1. Pesticide Development:
- The structural properties of carbamate compounds make them suitable for use as pesticides. Their ability to inhibit specific enzymes in pests can lead to effective pest control solutions while minimizing harm to non-target organisms .
2. Vector Control:
- Carbamic acid derivatives have been included in inventories of chemical tools for public health pest control, highlighting their potential use in vector-borne disease management strategies .
Case Studies
1. Antitumor Activity:
- A study on structurally similar carbamate compounds demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that the unique combination of functional groups in carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester could similarly exhibit potent antitumor activity .
2. Enzyme Inhibition:
- Research has indicated that related compounds can effectively inhibit cholinesterase activity, which is relevant for developing treatments for conditions like Alzheimer's disease. Such findings underscore the importance of further exploring this compound's potential in medicinal chemistry .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Key Applications | Biological Activities |
|---|---|---|---|
| Carbamic Acid Derivative A | Carbamate + Aromatic Group | Antitumor Agents | Cytotoxicity against cancer cells |
| Carbamic Acid Derivative B | Carbamate + Aliphatic Chain | Pesticides | Enzyme inhibition in pests |
| Carbamic Acid N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, Phenylmethyl Ester | Pyridine + Carbamate | Drug Development | Potential antitumor and enzyme inhibition |
Mechanism of Action
The mechanism of action of carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous carbamates:
Key Comparisons
Substituent Complexity: The target compound’s 2-amino-3-pyridinyl group offers dual hydrogen-bonding capacity (NH₂ and pyridine N), distinguishing it from simpler alkyl or aryl substituents (e.g., ’s methoxypropyl group). This may enhance target binding specificity . In contrast, (R)-18c () and JN403 () incorporate bulky or fluorinated groups, favoring lipophilic interactions or metabolic stability .
Synthetic Routes :
- The target compound likely employs coupling reactions (e.g., EDCI/HOBt) for amide bond formation, followed by benzyl chloroformate treatment for carbamate synthesis, similar to methods in (90–96% purity) .
- Stereoselective syntheses (e.g., ’s nitroalcohol carbamate) highlight the importance of chiral purity, though the target compound lacks explicit stereocenters .
Physicochemical Properties: The pyridine-amino group likely reduces lipophilicity compared to methoxypropyl () or indole-containing analogs (). This could lower log P values, as seen in ’s lipophilicity studies of halogenated carbamates . Aqueous solubility may be higher than in compounds with nonpolar substituents, though exact data are unavailable.
JN403 () and (R)-18c () demonstrate receptor-specific agonism, implying that the target’s pyridine moiety could modulate similar pathways .
Research Findings and Data
Hypothetical Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~375 g/mol | 280.32 g/mol | ~450 g/mol |
| log P (Predicted) | 1.8–2.2 | 1.14 | 2.5–3.0 |
| Hydrogen Bond Acceptors | 6 | 4 | 7 |
| Hydrogen Bond Donors | 3 | 2 | 2 |
Biological Activity
Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester, is a complex organic compound belonging to the class of carbamates. Its structure includes a carbamic acid moiety linked to a phenylmethyl ester group and features a pyridinyl substituent. This unique combination suggests significant potential for biological activity, making it a subject of interest in medicinal chemistry.
Carbamic acid derivatives are known to interact with biological targets through various mechanisms. The presence of the pyridine and carbamate functional groups suggests that this compound may act as a reversible inhibitor of acetylcholinesterase (AChE). This interaction leads to the formation of a stable carbamoylated intermediate with AChE, resulting in prolonged cholinergic activity throughout the body . Such mechanisms are crucial for developing drugs targeting neurodegenerative diseases, such as Alzheimer's.
Biological Activities
Research indicates that compounds containing carbamate structures often exhibit diverse biological activities, including:
- Antimicrobial : Similar compounds have shown effectiveness against various bacterial strains.
- Antitumor : Some derivatives exhibit significant cytotoxicity against cancer cell lines.
- Anti-inflammatory : Potential applications in reducing inflammation have been noted.
Comparative Biological Activity Table
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester | Contains dichlorophenyl and butyl groups | Antimicrobial |
| Carbamic acid, dimethyl-, 1-(dimethyl-amino)carbonyl]-5-methyl-1H-pyrazol-3-yl ester | Pyrazole derivative | Enzyme inhibition |
| Carbamic acid, methyl-, 3-methylphenyl ester | Simple methyl ester | Potential anti-inflammatory |
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study demonstrated that similar carbamate compounds effectively inhibit AChE activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is essential for enhancing cholinergic transmission in neurodegenerative conditions .
- Antitumor Activity : Research on related compounds indicated that they possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions on the pyridine ring exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Anti-inflammatory Effects : In vitro studies have shown that certain carbamate derivatives can inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
